molecular formula C9H12O2 B14721189 3-Acetoxynortricyclene CAS No. 6555-48-2

3-Acetoxynortricyclene

Cat. No.: B14721189
CAS No.: 6555-48-2
M. Wt: 152.19 g/mol
InChI Key: MIEOKFNJNHVJND-UHFFFAOYSA-N
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Description

3-Acetoxynortricyclene is a bicyclic monoterpene derivative characterized by a nortricyclene skeleton substituted with an acetoxy group at the 3-position. It is synthesized via catalytic hydrogenation of 7-acetoxynorbornadiene, a process that involves homoconjugative addition and cyclization . This compound is notable for its unique structural rearrangement during hydrogenation, which distinguishes it from related norbornene and norbornadiene derivatives. Its stability under reaction conditions and resistance to isomerization or further reduction makes it a subject of interest in synthetic organic chemistry and catalysis research .

Properties

CAS No.

6555-48-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-tricyclo[2.2.1.02,6]heptanyl acetate

InChI

InChI=1S/C9H12O2/c1-4(10)11-9-5-2-6-7(3-5)8(6)9/h5-9H,2-3H2,1H3

InChI Key

MIEOKFNJNHVJND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2CC3C1C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxynortricyclene typically involves the reduction of 3-acetoxynorborn-5-en-2-ylmercury chloride or 5-acetoxy-3-nortricyclylmercury chloride using sodium borohydride in tetrahydrofuran. This reaction yields a mixture of acetates, including 2-exo-acetoxynorborn-5-ene, 7-anti-acetoxynorborn-2-ene, and this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of metal catalysts and controlled reaction conditions are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxynortricyclene undergoes various chemical reactions, including hydrogenolysis, reduction, and rearrangement reactions. For instance, hydrogenolysis of this compound over metal catalysts results in the formation of acetoxynorbornanes, with 7-acetoxynorbornane being the predominant product .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acetoxynorbornanes and acetoxynorbornene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Acetoxynortricyclene in chemical reactions involves the interaction of its tricyclic structure with various reagents. For example, during hydrogenolysis, the compound undergoes cleavage of carbon-carbon bonds, leading to the formation of different acetoxynorbornane isomers . The stereochemistry of these reactions is influenced by the specific catalysts and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-acetoxynortricyclene with structurally and functionally related compounds, focusing on synthesis pathways, catalytic behavior, and chemical stability. Key compounds include 7-acetoxynorbornene isomers (syn and anti), norbornadiene derivatives, and other acetoxylated bicyclic systems.

Catalytic Behavior

  • This compound: Forms exclusively via palladium-catalyzed hydrogenation of 7-acetoxynorbornadiene. Prereduced palladium catalysts enhance cyclization efficiency due to altered surface coordination .
  • syn-/anti-7-Acetoxynorbornenes: Hydrogenation of the monoolefins (syn or anti) proceeds without cyclization. Steric hindrance from the 7-acetoxy group dictates reaction rates (kanti/ksyn ≈ 1.5–2.0) .
  • Norbornadiene Derivatives: Lack of acetoxy substituents leads to simpler hydrogenation pathways (e.g., norbornane formation) without cyclization .

Stability and Reactivity

  • syn-/anti-7-Acetoxynorbornenes: Susceptible to further hydrogenation or acid-catalyzed isomerization under harsh conditions .
  • 7-Acetoxynorbornadiene: Highly reactive diene system; prone to epoxidation, Diels-Alder reactions, or over-hydrogenation .

Mechanistic Insights

Deuterium-labeling studies reveal distinct hydrogenation pathways:

  • This compound: Forms via 2,6-addition to the diene, followed by cyclization. This pathway is absent in monoolefin reductions .
  • syn-7-Acetoxynorbornene: Exhibits mixed endo and exo deuterium addition, indicating steric modulation by the acetoxy group .
  • anti-7-Acetoxynorbornene: Only exo, cis addition occurs, reflecting strict steric control .

Research Significance

This compound’s formation highlights the interplay between catalyst structure and substrate geometry in directing reaction outcomes. Its contrast with simpler norbornene derivatives underscores the role of homoconjugative effects in bicyclic systems. These insights have implications for designing catalysts for selective cyclization reactions and synthesizing complex terpenoid analogs .

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